HQ-415

Übersicht

Beschreibung

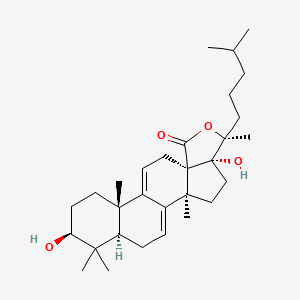

HQ-415 ist ein klinisch relevanter bioaktiver Metallchelat, der mit Clioquinol verwandt ist. Es hat in verschiedenen biologischen Modellen signifikante Aktivität gezeigt, insbesondere bei der Rettung der TDP-43-Toxizität und der Synergie mit anderen Verbindungen in Zellen, die α-Synuclein exprimieren .

Vorbereitungsmethoden

Die Synthese von HQ-415 umfasst mehrere Schritte, die typischerweise mit der Herstellung von Zwischenverbindungen beginnen. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und spezifische Temperaturkontrollen. Industrielle Produktionsmethoden sind so konzipiert, dass eine hohe Reinheit und Ausbeute sichergestellt wird, wobei häufig großtechnische Reaktionen und Reinigungsprozesse zum Einsatz kommen .

Analyse Chemischer Reaktionen

HQ-415 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann in Gegenwart von Oxidationsmitteln oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Es kann auch Reduktionsreaktionen eingehen, insbesondere in Gegenwart von Reduktionsmitteln.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine seiner funktionellen Gruppen durch eine andere Gruppe ersetzt wird.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Metallchelat in verschiedenen chemischen Reaktionen und Studien verwendet.

Biologie: Wird in biologischen Studien eingesetzt, um seine Auswirkungen auf die Proteintoxizität und zelluläre Funktionen zu untersuchen.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krankheiten im Zusammenhang mit Proteinaggregation und Metalltoxizität untersucht.

Industrie: Wird in industriellen Prozessen eingesetzt, die eine Metallchelatisierung und Stabilisierung erfordern

Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch seine Metallchelatisierungseigenschaften. Es bindet an Metallionen und verhindert so, dass diese an schädlichen Reaktionen teilnehmen. In Zellen, die α-Synuclein exprimieren, wirkt this compound synergistisch mit anderen Verbindungen, um die Toxizität zu reduzieren. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Modulation der Metallionenkonzentration und die Stabilisierung von Proteinstrukturen .

Wissenschaftliche Forschungsanwendungen

HQ-415 has a wide range of scientific research applications, including:

Chemistry: Used as a metal chelator in various chemical reactions and studies.

Biology: Employed in biological studies to investigate its effects on protein toxicity and cellular functions.

Medicine: Explored for its potential therapeutic effects in treating diseases related to protein aggregation and metal toxicity.

Industry: Utilized in industrial processes that require metal chelation and stabilization

Wirkmechanismus

HQ-415 exerts its effects primarily through its metal chelation properties. It binds to metal ions, thereby preventing them from participating in harmful reactions. In cells expressing α-synuclein, this compound synergizes with other compounds to reduce toxicity. The molecular targets and pathways involved include the modulation of metal ion concentrations and the stabilization of protein structures .

Vergleich Mit ähnlichen Verbindungen

HQ-415 ist einzigartig in seinen starken synergistischen Wirkungen mit anderen Verbindungen wie Clioquinol. Zu den ähnlichen Verbindungen gehören:

Clioquinol: Ein weiterer Metallchelat mit ähnlichen Eigenschaften, aber unterschiedlichen synergistischen Wirkungen.

HQ-161: Eine verwandte Verbindung, die ebenfalls die TDP-43-Toxizität rettet, aber andere Interaktionsprofile mit anderen Verbindungen aufweist.

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, stark mit Clioquinol zu synergisieren und so die für die biologische Aktivität benötigte effektive Konzentration zu reduzieren .

Eigenschaften

IUPAC Name |

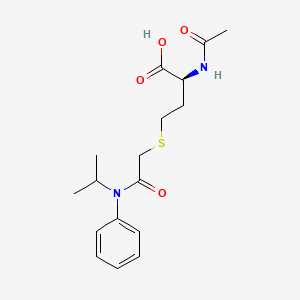

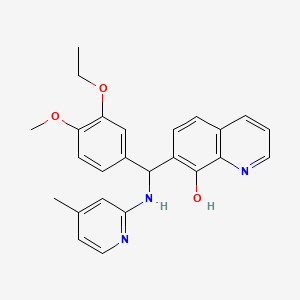

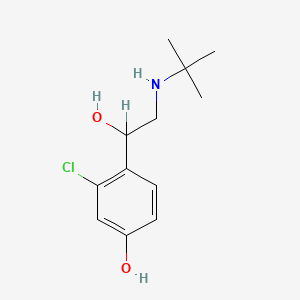

7-[(3-ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3/c1-4-31-21-15-18(8-10-20(21)30-3)23(28-22-14-16(2)11-13-26-22)19-9-7-17-6-5-12-27-24(17)25(19)29/h5-15,23,29H,4H2,1-3H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOOFZJZQYFZQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CC(=C4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

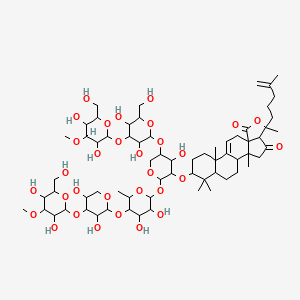

![sodium;[6-[[(2S,5R,6S,9S,13S)-6-(5,5-dimethyloxolan-2-yl)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] sulfate](/img/structure/B1673335.png)